molecular formula C13H19NO3 B1183801 {2-[(Butylamino)methyl]phenoxy}

{2-[(Butylamino)methyl]phenoxy}

Cat. No.: B1183801
M. Wt: 237.299
InChI Key: OPVZIAVAQKUELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Butylamino)methyl]phenoxy} is a phenoxy derivative featuring a butylamino group attached via a methyl linker at the ortho position of the phenoxy moiety. This structural motif combines the aromatic properties of phenoxy with the basicity and hydrophobicity of the butylamino group, making it a candidate for diverse applications, including enzyme inhibition, hydrolysis catalysis, and pharmaceutical development. For instance, phenoxy derivatives with substituents like methoxyethyl or imidazole have demonstrated bioactivity in fungal histone deacetylase (HDAC) inhibition and hydrolase enzyme modeling .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.299

IUPAC Name

2-[2-(butylaminomethyl)phenoxy]acetic acid

InChI

InChI=1S/C13H19NO3/c1-2-3-8-14-9-11-6-4-5-7-12(11)17-10-13(15)16/h4-7,14H,2-3,8-10H2,1H3,(H,15,16)

InChI Key

OPVZIAVAQKUELE-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=CC=C1OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenoxy Derivatives

Compound Name Substituents Key Functional Groups Primary Application
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid Methoxyethyl, boronic acid Boronic acid (electron-deficient), methoxy (electron-rich) HDAC inhibition
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate Imidazole, phosphate Imidazole (basic), phosphate (hydrolysis) Hydrolase enzyme modeling
2-(Substituted oxygen)-3-(substituted phenyl)propionic acid Varied substituents (e.g., halogens, alkyl) Carboxylic acid, phenoxy Anti-inflammatory agents
{2-[(Butylamino)methyl]phenoxy} Butylamino Amino (basic), methyl linker Hypothetical: Drug delivery, catalysis

Key Observations:

Electronic Effects: The boronic acid group in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid enhances HDAC inhibition by forming reversible covalent bonds with catalytic residues .

Solubility and Bioavailability: The methoxyethyl group () improves aqueous solubility compared to the hydrophobic butylamino group, which might limit bioavailability but enhance membrane permeability.

Reactivity: Imidazole and phosphate groups in compound 21 () enable acid-base catalysis in hydrolysis reactions, whereas the butylamino group could act as a proton donor/acceptor in similar mechanisms.

Pharmacological and Biochemical Activity

Enzyme Inhibition

  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid inhibits fungal HDAC (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) . The butylamino group in {2-[(Butylamino)methyl]phenoxy} could similarly enhance inhibition by interacting with hydrophobic pockets in enzyme active sites.
  • Anti-inflammatory Activity: 2-(Substituted oxygen)-3-(substituted phenyl)propionic acid derivatives () show anti-inflammatory effects, likely mediated by cyclooxygenase (COX) inhibition. The butylamino group may modulate selectivity for COX-2 due to steric and electronic effects.

Hydrolysis Catalysis

Compound 21 () employs imidazole and phosphate groups to mimic hydrolase enzymes. The butylamino group in {2-[(Butylamino)methyl]phenoxy} could stabilize transition states via hydrogen bonding, though its efficacy would depend on spatial arrangement and pKa.

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